molecular formula C9H8N2O B167519 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1693-94-3

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B167519
CAS No.: 1693-94-3
M. Wt: 160.17 g/mol
InChI Key: UUXFTJCUPHVPKZ-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidinone family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring

Mechanism of Action

Preliminary experimental investigation suggests a radical mechanistic pathway for the transformations involved in the synthesis of 3-ArS/ArSe derivatives .

Future Directions

The future directions for the research and application of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its synthesis methods, such as the metal-free C-3 chalcogenation , and the development of new functionalized derivatives through palladium-catalyzed C–H activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves the palladium-catalyzed direct alkenylation of the compound using oxygen as the oxidant . This method provides an efficient route to functionalized derivatives of this compound through C-H activation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed alkenylation method mentioned above can be adapted for large-scale synthesis due to its operational simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Methyl iodide, potassium hydroxide, dimethyl sulfoxide.

    Electrophilic Substitution: Various electrophiles such as nitrating agents, halogens, and diazonium salts.

    Chalcogenation: Sulfenylating and selenylating agents under mild reaction conditions.

Major Products

Comparison with Similar Compounds

2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-6-9(12)11-5-3-2-4-8(11)10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXFTJCUPHVPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937621
Record name 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693-94-3
Record name 4H-Pyrido[1, 2-methyl-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

All the 3-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones were prepared from commercially available 2-aminopyridine derivatives. Thus, 2-aminopyridine derivative was reacted with ethyl acetoacetate in refluxing acetic acid to give 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in good yield. This intermediate was brominated using bromine in acetic acid to give 3-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones in good yield. All the intermediates prepared in this manner were characterized by spectral and analytical methods before using them for the preparation of compounds of invention.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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